(3S,4R)-rel-1-Boc-4-氨甲基-3-氟哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

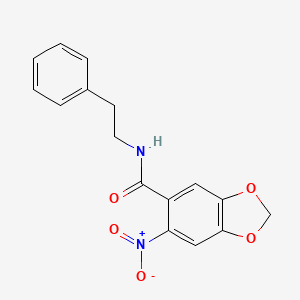

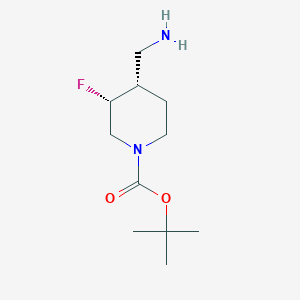

"(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine" is a fluorinated piperidine derivative of interest in the field of medicinal chemistry as a building block for pharmaceutical compounds.

Synthesis Analysis

- The synthesis of 4-aminomethyl-4-fluoropiperidines, a class to which our compound belongs, involves a key step of regioselective bromofluorination of N-Boc-4-methylenepiperidine (Verniest et al., 2010).

- Another related synthesis route for 3-aminomethyl-3-fluoropiperidines has been developed, which includes fluorination of ethyl 3-chloropropyl-2-cyanoacetate followed by several transformations, eventually yielding the desired 3-aminomethyl-3-fluoropiperidines (Van Hende et al., 2009).

Molecular Structure Analysis

- There's limited direct information on the molecular structure of "(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine." However, related studies on fluorinated piperidines provide insights into their molecular geometry, including bond lengths and angles influenced by fluorine atoms (Orliac et al., 2014).

Chemical Reactions and Properties

- The fluorinated azaheterocycles, like our compound, are of specific interest due to their bifunctional nature, facilitating diverse chemical reactions (Verniest et al., 2010).

- The presence of fluorine and amine groups in these compounds allows for varied chemical interactions, essential in pharmaceutical development.

Physical Properties Analysis

- The fluorine atoms in these compounds significantly influence their physical properties, such as pKa and lipophilicity. The stereochemistry relative to the fluorine and amino groups affects these properties due to conformational changes (Orliac et al., 2014).

科学研究应用

氨甲基化氟哌啶和氟吡咯烷的合成

氨甲基化氟哌啶和氟吡咯烷的合成已经得到探索,因为它们作为氟化药物化合物的双功能构建块具有重要意义。具体来说,4-氨甲基-4-氟哌啶和 3-氨甲基-3-氟吡咯烷的合成是通过 N-Boc-4-亚甲基哌啶和 3-亚甲基吡咯烷的区域选择性溴氟化实现的,突出了这些化合物在药物化学领域中的重要性 (Verniest 等人,2010).

3-氨甲基-3-氟哌啶的合成

开发了合成 1-烷基-3-氨甲基-3-氟哌啶的合成路线,展示了它们作为药物化学中构建块的相关性。该合成涉及 3-氯丙基-2-氰基乙酸乙酯的氟化,然后将酯部分转化为不同的酰胺,随后的步骤得到所需的 3-氨甲基-3-氟哌啶 (Van Hende 等人,2009).

组合化学的新型支架

正交 N 保护的 4-(1,2,3-三唑-4-基)-取代的 3-氨基哌啶被引入作为组合化学的新型支架。这些化合物由哌啶构建块通过涉及亲核氮丙啶环打开和铜催化的 Huisgen 1,3-偶极环加成反应的序列制备,展示了它们在开发多样化化学库中的潜力 (Schramm 等人,2010).

药物化学中的氟化-β-氨基酸

包括 (2S,3S)-和 (2R,3S)-2-氟和 (3S)-2,2-二氟-3-氨基羧酸衍生物在内的氟化-β-氨基酸衍生物的制备突出了它们在各种化学结构中的应用,如四氢嘧啶-4(1H)-酮、环状和开链 β-肽。这些化合物为氟化氨基酸在药物化学和肽合成中的应用提供了有价值的见解 (Yoshinari 等人,2011).

属性

IUPAC Name |

tert-butyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDRFMQLZQJAY-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-[[1-phenyl-4-(thiophen-2-ylmethyl)pyrazol-3-yl]-thiophen-2-ylmethylidene]hydrazine](/img/no-structure.png)